molecular formula C27H42O4 B587754 27-Carboxy-7-keto Cholesterol CAS No. 148988-30-1

27-Carboxy-7-keto Cholesterol

Cat. No.: B587754
CAS No.: 148988-30-1
M. Wt: 430.6 g/mol
InChI Key: QOEPZHFZXUROGV-YYRFMTRJSA-N
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Description

27-Carboxy-7-keto Cholesterol is a biochemical compound with the molecular formula C27H42O4 and a molecular weight of 434.65 It is a derivative of cholesterol, specifically an oxysterol, which is a type of oxygenated cholesterol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 27-Carboxy-7-keto Cholesterol typically involves the oxidation of cholesterol derivatives. One common method includes the use of strong oxidizing agents to introduce the keto group at the 7th position and the carboxyl group at the 27th position. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective oxidation of the desired positions on the cholesterol molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 27-Carboxy-7-keto Cholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

27-Carboxy-7-keto Cholesterol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    7-Keto Cholesterol: Another oxysterol with a keto group at the 7th position but lacking the carboxyl group at the 27th position.

    25-Hydroxy Cholesterol: An oxysterol with a hydroxyl group at the 25th position.

    27-Hydroxy Cholesterol: An oxysterol with a hydroxyl group at the 27th position.

Uniqueness: 27-Carboxy-7-keto Cholesterol is unique due to the presence of both a keto group at the 7th position and a carboxyl group at the 27th position. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to other oxysterols .

Properties

CAS No.

148988-30-1

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1

InChI Key

QOEPZHFZXUROGV-YYRFMTRJSA-N

SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Synonyms

(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid; 

Origin of Product

United States

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